2-Methyl-4-(2-methylbutyryl)phloroglucinol

説明

Overview of Phloroglucinol (B13840) Derivatives in Phytochemistry

Phloroglucinol (1,3,5-trihydroxybenzene) and its derivatives represent a substantial and diverse class of phenolic secondary metabolites found across various biological kingdoms, including plants, brown algae, and microorganisms. encyclopedia.pubresearchgate.netwikipedia.orgnih.gov In the realm of phytochemistry, these compounds are particularly widespread. To date, well over a thousand distinct phloroglucinol derivatives have been isolated and characterized from natural sources. encyclopedia.pubnih.gov The genus Hypericum (St. John's wort) alone has yielded hundreds of these compounds. encyclopedia.pubnih.gov

The structural diversity of plant-based phloroglucinol derivatives is vast, ranging from simple acylated or formylated molecules to highly complex oligomeric structures known as phlorotannins, which are especially prevalent in brown algae. encyclopedia.pubwikipedia.orgnih.gov Examples of simpler derivatives include grandinol, an acylphloroglucinol found in several Eucalyptus species, and various formylated phloroglucinol compounds also identified in Eucalyptus. encyclopedia.pubwikipedia.orgnih.gov In addition to plants and algae, certain bacteria, such as Pseudomonas fluorescens, are known to produce simple phloroglucinols like 2,4-diacetylphloroglucinol (B43620) (DAPG), a compound recognized for its potent antimicrobial properties and role in the biocontrol of soil-borne plant diseases. encyclopedia.pubwikipedia.orgnih.govresearchgate.netnih.gov The broad spectrum of biological activities associated with phloroglucinol derivatives, including antiviral, antibacterial, and antifungal effects, makes them a significant subject of study in natural products research. encyclopedia.pubnih.govresearchgate.net

Importance of Acylphloroglucinols as a Distinct Class of Natural Products

Among the various phloroglucinol derivatives, acylphloroglucinols stand out as a major and structurally significant subclass. researchgate.netrsc.org These compounds are defined by the presence of at least one acyl group (R-C=O) attached to the phloroglucinol core. ebi.ac.uk The initial acylation of the phloroglucinol ring is a crucial biosynthetic step that gives rise to a foundational acylphloroglucinol structure. researchgate.net

This core structure serves as a versatile scaffold for further chemical modifications, such as methylation, prenylation, or geranylation. researchgate.net These subsequent transformations lead to an explosion of chemical diversity, resulting in over 1,500 known natural products. researchgate.net A particularly noteworthy and complex group within this class are the polycyclic polyprenylated acylphloroglucinols (PPAPs). nih.govnih.gov PPAPs have garnered intense interest from the scientific community due to their often intricate and novel cage-like molecular architectures and their wide range of potent pharmacological activities. nih.govnih.govmdpi.com This group is prominently found in plants belonging to the Guttiferae (Clusiaceae) and Hypericaceae families, particularly within the Garcinia and Hypericum genera. nih.govfrontiersin.orgnih.gov The diverse biological properties attributed to acylphloroglucinols, such as antimicrobial, anti-inflammatory, and antioxidant activities, underscore their importance as lead compounds in drug discovery. researchgate.netrsc.orgnih.gov

Positioning of 2-Methyl-4-(2-methylbutyryl)phloroglucinol within the Broader Acylphloroglucinol Landscape

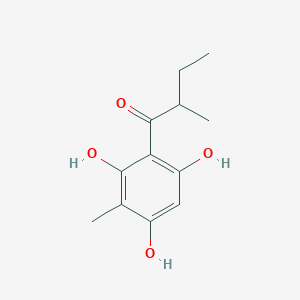

This compound is a specific member of the acylphloroglucinol class of natural products. medchemexpress.comcymitquimica.com Its structure is characterized by a phloroglucinol nucleus substituted with a methyl group at the C2 position and a 2-methylbutyryl group at the C4 position. scientist.com This compound represents a monomeric acylphloroglucinol, possessing a simpler architecture compared to the complex polycyclic polyprenylated acylphloroglucinols (PPAPs) found in genera like Hypericum or Garcinia. researchgate.netnih.gov

This particular compound has been identified and isolated from plant sources, notably from the herbs of Eucalyptus robusta. medchemexpress.comchemfaces.commedchemexpress.com This places it among the diverse array of phloroglucinol derivatives produced by the Eucalyptus genus. The presence of both a methyl and a specific acyl substituent on the phloroglucinol ring contributes to the vast structural variety seen within this class of natural products.

Below is a data table summarizing the key chemical identifiers for this compound.

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 124598-11-4 | cymitquimica.comscientist.com |

| Molecular Formula | C12H16O4 | cymitquimica.comscientist.com |

| Molecular Weight | 224.25 g/mol | cymitquimica.comscientist.com |

| Synonyms | (S)-2-Methyl-1-(2,4,6-trihydroxy-3-methylphenyl)-1-butanone | cymitquimica.com |

| Natural Source | Herbs of Eucalyptus robusta | medchemexpress.comchemfaces.commedchemexpress.com |

Structure

3D Structure

特性

IUPAC Name |

2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-6(2)11(15)10-9(14)5-8(13)7(3)12(10)16/h5-6,13-14,16H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJQNJPFHJCFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C1=C(C=C(C(=C1O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Distribution of 2 Methyl 4 2 Methylbutyryl Phloroglucinol in Biological Systems

Phytochemical Investigations in Eucalyptus robusta and Related Species

The genus Eucalyptus is a rich source of complex phloroglucinol (B13840) derivatives, often found as formylated or methylated adducts with terpenes. nih.gov While the direct isolation of 2-Methyl-4-(2-methylbutyryl)phloroglucinol from Eucalyptus robusta has not been explicitly documented in the reviewed literature, a closely related derivative, 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol , has been successfully isolated from this species. medchemexpress.comnih.gov This finding indicates that the fundamental 2-methylbutyrylphloroglucinol skeleton is biosynthesized by E. robusta.

The presence of various formylated phloroglucinol compounds (FPCs) has been a subject of chemotaxonomic studies within the Eucalyptus genus. anu.edu.au These studies have revealed a wide distribution of different acylphloroglucinols, such as euglobals, macrocarpals, and sideroxylonals, across numerous Eucalyptus species. anu.edu.aunih.gov The structural diversity of these compounds often arises from variations in the acyl side-chain and the attached terpene moiety, as well as methylation and formylation patterns. anu.edu.au The isolation of 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol from E. robusta aligns with the known propensity of this genus to produce methylated phloroglucinol derivatives.

Mycological Studies on Marine-Derived Fungi, Specifically Aspergillus flocculosus

Interestingly, the same derivative found in Eucalyptus robusta, 2,6-dimethyl-3-O-methyl-4-(2-methylbutyryl) phloroglucinol , has also been isolated from a marine-derived fungus, Aspergillus flocculosus (strain 168ST-16.1). nih.gov This discovery is significant as it demonstrates that the biosynthetic pathways for such acylphloroglucinols are not exclusive to the plant kingdom.

In the study of A. flocculosus, this compound was isolated alongside several other known metabolites, including sydowione A, phomaligol A, phomaligol A1, saccharonol A, and phomaligol D. nih.gov The co-occurrence of these diverse chemical structures highlights the metabolic versatility of marine-derived fungi.

Analysis of Plant Families Rich in Acylphloroglucinols (e.g., Hypericaceae, Leguminosae)

Acylphloroglucinols are characteristic secondary metabolites in several plant families, most notably Hypericaceae and Leguminosae. These families are known for producing a wide array of structurally diverse phloroglucinol derivatives.

Isolation from Lysidice rhodostegia

Lysidice rhodostegia, a member of the Leguminosae (or Fabaceae) family, is another significant source of acylphloroglucinols. nih.gov While this compound itself has not been reported, a closely related glucoside, 2-(2-methylbutyryl)phloroglucinol 1-O-β-D-glucopyranoside , has been isolated from the roots of this plant. nih.govresearchgate.net This indicates that the plant synthesizes the aglycone, 2-(2-methylbutyryl)phloroglucinol, and subsequently attaches a glucose moiety.

Furthermore, phytochemical investigations of L. rhodostegia have led to the isolation of numerous other phloroglucinol derivatives, such as lysidicins and lysidisides, which exhibit structural complexity. researchgate.netnih.govnih.gov The presence of the 2-methylbutyryl side chain in the isolated glucoside suggests that the core structure related to the subject of this article is part of the biosynthetic repertoire of this species.

Identification in Hypericum Species (e.g., H. empetrifolium, H. amblycalyx)

The genus Hypericum (family Hypericaceae) is renowned for its production of a vast array of bioactive phloroglucinols, including both simple and complex polycyclic polyprenylated acylphloroglucinols (PPAPs). mdpi.comfrontiersin.orgnih.govmdpi.com While a direct isolation of this compound from Hypericum empetrifolium or Hypericum amblycalyx is not found in the surveyed literature, compounds with the 2-methylbutanoylphloroglucinol core are known to occur within the genus.

For example, research on Hypericum densiflorum has led to the isolation of 4-geranyloxy-1-(2-methylbutanoyl)-phloroglucinol . scispace.com This compound shares the same acyl side chain as this compound. The structural variations in Hypericum acylphloroglucinols often arise from prenylation (attachment of isoprene (B109036) units like geranyl groups) and the nature of the acyl group. The presence of the 2-methylbutanoyl moiety in a member of the Hypericum genus suggests that the biosynthetic precursors and enzymatic machinery for producing such structures are present.

Advanced Methodologies for Isolation and Purification

Chromatographic Techniques for Complex Natural Product Mixtures

The separation of 2-Methyl-4-(2-methylbutyryl)phloroglucinol from a crude extract is reliant on advanced chromatographic methods. The choice of stationary and mobile phases is critical and is determined by the polarity and molecular weight of the target compound and the impurities present in the mixture.

Column Chromatography (Silica Gel, ODS, Sephadex LH-20)

Low-pressure column chromatography is an essential tool for the initial fractionation of extracts containing this compound. This technique separates compounds based on their differential adsorption to a stationary phase.

Silica (B1680970) Gel: Silica gel is a polar stationary phase that is widely used for the separation of moderately polar to nonpolar compounds. For the isolation of acylphloroglucinols, a crude extract is typically applied to a silica gel column and eluted with a gradient of nonpolar to polar solvents, such as a mixture of petroleum ether and ethyl acetate (B1210297). google.com This initial step effectively removes highly nonpolar compounds like fats and waxes, as well as highly polar compounds, thereby enriching the fraction containing this compound.

ODS (Octadecylsilane): ODS, or C18, is a reversed-phase stationary phase where nonpolar compounds have a stronger affinity. While less common for initial large-scale fractionation of crude extracts, it can be employed for intermediate purification steps.

Sephadex LH-20: This lipophilic, cross-linked dextran (B179266) gel is particularly effective for the separation of natural products based on molecular size and polarity. researchgate.netnih.gov It is well-suited for the purification of phenolic compounds like phloroglucinol (B13840) derivatives. researchgate.net Elution is typically performed with solvents such as methanol (B129727) or a mixture of chloroform (B151607) and methanol. electronicsandbooks.com Sephadex LH-20 chromatography is often used after an initial silica gel step to further separate the target compound from other molecules of similar polarity but different molecular size. researchgate.netnih.gov

| Stationary Phase | Typical Mobile Phase System | Separation Principle | Application in Isolation |

| Silica Gel | Petroleum Ether-Ethyl Acetate Gradient google.com | Adsorption | Initial fractionation of crude extract |

| Sephadex LH-20 | Methanol or Chloroform-Methanol (1:1) electronicsandbooks.com | Size Exclusion & Partition | Purification of phenolic fractions |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable high-resolution technique for the final purification of this compound. nih.govsielc.com It offers superior separation efficiency compared to low-pressure column chromatography.

For the isolation of a pure compound, preparative reversed-phase HPLC is the method of choice. teledynelabs.comchromatographyonline.comgilson.comthermofisher.com This technique utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase.

A fraction enriched with this compound from column chromatography is injected into the preparative HPLC system. The separation is achieved using a gradient elution, commonly with a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of acid (like formic acid) to improve peak shape. nih.govsielc.com The eluent is monitored by a detector (e.g., UV-Vis), and the fraction corresponding to the peak of the target compound is collected.

| Parameter | Typical Value/Condition | Purpose |

| Column | C18, Preparative scale | Final purification |

| Mobile Phase | Acetonitrile-Water Gradient (with 0.1% Formic Acid) | Elution and separation |

| Detection | UV-Vis | Monitoring of eluting compounds |

| Mode | Preparative | Isolation of pure compound |

Strategic Fractionation Approaches from Biological Extracts

The successful isolation of this compound from a biological source, such as the leaves or rhizomes of plants from the Myrtaceae family, involves a systematic fractionation strategy. nih.govnih.gov

A common approach begins with the extraction of the dried and powdered plant material with a solvent like ethanol (B145695) or methanol. The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as dichloromethane (B109758) and ethyl acetate. researchgate.net This liquid-liquid partitioning separates compounds based on their solubility and polarity. Acylphloroglucinols like this compound are typically found in the dichloromethane or ethyl acetate fractions.

These enriched fractions are then subjected to a series of chromatographic steps. A general sequence would be:

Silica Gel Column Chromatography: The ethyl acetate fraction is chromatographed on a silica gel column to yield several sub-fractions. researchgate.net

Sephadex LH-20 Column Chromatography: The sub-fraction containing the target compound is further purified on a Sephadex LH-20 column to separate it from other co-eluting compounds. researchgate.net

Preparative HPLC: The final purification to obtain highly pure this compound is achieved by preparative reversed-phase HPLC. teledynelabs.comchromatographyonline.comgilson.comthermofisher.com

The purity of the isolated compound is then confirmed using analytical techniques such as analytical HPLC and spectroscopic methods (NMR, Mass Spectrometry).

Structural Elucidation and Stereochemical Assignment

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure. Both one-dimensional and two-dimensional NMR experiments are crucial in piecing together the connectivity of atoms within 2-Methyl-4-(2-methylbutyryl)phloroglucinol.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the different chemical environments of the hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum of a closely related compound, 3,5-dimethyl-α-methylbutyrylphloroglucinol, reveals characteristic signals for the methylbutyryl and phloroglucinol (B13840) moieties. rsc.org For the methylbutyryl group, signals corresponding to two aliphatic methyl groups, a methylene (B1212753) group, and a methine group are observed. rsc.org The phloroglucinol ring typically shows signals for aromatic protons and methyl groups attached to the ring.

The ¹³C NMR spectrum provides information on all the carbon atoms present in the molecule. For the aglycone portion of a similar phloroglucinol derivative, the spectrum shows distinct resonances for the carbonyl carbon of the butyryl group, the aromatic carbons of the phloroglucinol ring, and the aliphatic carbons of the methylbutyryl side chain. rsc.org

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 14.0 | s | 2H | Phenolic -OH |

| ~5.90 | s | 1H | Ar-H |

| ~3.70 | m | 1H | -CH(CH₃)CH₂CH₃ |

| ~2.05 | s | 3H | Ar-CH₃ |

| ~1.65 | m | 2H | -CH₂CH₃ |

| ~1.10 | d | 3H | -CH(CH₃)- |

| ~0.90 | t | 3H | -CH₂CH₃ |

Note: This is a hypothetical data table based on known chemical shifts for similar phloroglucinol structures. Actual values may vary.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~205.0 | C=O |

| ~160.0 - 165.0 | C-OH (aromatic) |

| ~105.0 - 110.0 | C-H (aromatic) |

| ~95.0 - 100.0 | C-C (aromatic) |

| ~45.0 | -CH(CH₃)- |

| ~26.0 | -CH₂CH₃ |

| ~16.0 | -CH(CH₃)- |

| ~11.0 | -CH₂CH₃ |

| ~8.0 | Ar-CH₃ |

Note: This is a hypothetical data table based on known chemical shifts for similar phloroglucinol structures. Actual values may vary.

Two-dimensional NMR experiments are critical for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. For instance, correlations would be expected between the methine proton and the protons of the adjacent methyl and methylene groups in the 2-methylbutyryl side chain. rsc.org

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon resonances based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different fragments of the molecule. For example, HMBC correlations from the methyl protons on the phloroglucinol ring to adjacent aromatic carbons would confirm their position. rsc.org Similarly, correlations from the methine proton of the butyryl group to the carbonyl carbon and the aromatic carbons would establish the connection of the side chain to the ring. rsc.org

ROESY (Rotating-frame Overhauser Effect Spectroscopy): The ROESY (or NOESY) experiment identifies protons that are close to each other in space, which is crucial for determining the stereochemistry of the molecule, particularly the relative configuration of chiral centers.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like phloroglucinols. It typically provides the mass of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, from which the molecular weight can be determined.

HRESIMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For a hydroperoxide derivative of a similar phloroglucinol compound, HRESIMS analysis yielded a quasi-molecular ion at m/z 257.1018. rsc.org This high-resolution data is instrumental in confirming the molecular formula of C12H16O4 for the parent compound by comparing the experimentally measured mass to the calculated mass. rsc.org

Determination of Absolute Configuration

The definitive assignment of the absolute configuration at the stereogenic center of this compound is crucial for understanding its biological activity and for its potential synthesis. Researchers have a toolbox of advanced analytical techniques at their disposal for this purpose.

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) Calculations

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemical features of chiral molecules. wikipedia.orglibretexts.org It measures the differential absorption of left and right circularly polarized light by a chiral sample. wikipedia.org For a molecule like this compound, the chromophoric phloroglucinol ring and the carbonyl group of the butyryl side chain are key to its CD spectrum.

The experimental CD spectrum of the isolated natural product would be recorded and compared with the theoretically calculated Electronic Circular Dichroism (ECD) spectra for both the (R) and (S) enantiomers. The absolute configuration is then assigned by identifying which of the calculated spectra matches the experimental one. The process involves computational modeling to predict the ECD spectrum for each possible stereoisomer. A close correlation between the experimental and one of the calculated spectra provides strong evidence for the absolute configuration of the isolated compound.

Table 1: Hypothetical ECD Data for Stereoisomers of this compound

| Stereoisomer | Calculated λmax (nm) | Calculated Δε (M⁻¹cm⁻¹) | Experimental λmax (nm) | Experimental Δε (M⁻¹cm⁻¹) |

| (S)-enantiomer | 285 | +5.2 | 286 | +4.9 |

| 240 | -3.8 | 241 | -3.5 | |

| (R)-enantiomer | 285 | -5.2 | ||

| 240 | +3.8 |

Chemical Derivatization and Modified Mosher's Method

The Modified Mosher's method is a widely used NMR-based technique for determining the absolute configuration of secondary alcohols and chiral amines. nih.govresearchgate.net In the case of a related phloroglucinol, this method was successfully used to confirm the absolute configuration of a secondary alcohol. nih.gov This method involves the chemical derivatization of the chiral molecule with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. umn.edu

For this compound, which has a chiral center at the C2 position of the butyryl group, this method would be applied after a chemical modification, such as reduction of the ketone to a secondary alcohol. The resulting diastereomeric mixture would then be derivatized with (R)- and (S)-MTPA chloride to form the corresponding Mosher esters. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center in the two diastereomeric esters, the absolute configuration can be deduced. libretexts.org Protons on one side of the MTPA plane will experience shielding (negative Δδ), while those on the other side will be deshielded (positive Δδ), allowing for the assignment of the absolute stereochemistry. libretexts.org

Table 2: Hypothetical ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher's Esters of a Reduced Derivative

| Proton | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (ppm) | Inferred Configuration |

| H-1' | 4.95 | 5.05 | -0.10 | R |

| H-3' | 1.20 | 1.15 | +0.05 | R |

| CH₃-2' | 1.05 | 1.00 | +0.05 | R |

Comparison of Specific Rotation Values

Specific rotation is a fundamental property of chiral compounds that measures the angle to which a plane of polarized light is rotated when passed through a solution of the compound. While this method on its own cannot determine the absolute configuration without a known standard, it is an invaluable tool for comparing an isolated natural product with a synthetically prepared enantiomer of known configuration.

Once a particular enantiomer, for instance, the (S)-enantiomer of this compound, is synthesized in the laboratory, its specific rotation can be measured. If the specific rotation of the synthesized (S)-enantiomer matches the value and sign of the specific rotation of the naturally isolated compound, it provides strong confirmation of the (S)-configuration for the natural product. Conversely, if the signs are opposite, the natural product would be the (R)-enantiomer.

Table 3: Comparison of Specific Rotation Values

| Sample | Concentration ( g/100 mL) | Solvent | Specific Rotation [α]D |

| Isolated Compound | 1.0 | Methanol (B129727) | +15.2° |

| Synthesized (S)-enantiomer | 1.0 | Methanol | +15.1° |

| Synthesized (R)-enantiomer | 1.0 | Methanol | -15.3° |

Acid Hydrolysis and Chiral Chromatography

To further corroborate the absolute configuration of the 2-methylbutyryl side chain, a chemical degradation approach followed by chiral chromatography can be employed. Acid hydrolysis of this compound would cleave the butyryl side chain from the phloroglucinol core, yielding 2-methylbutanoic acid.

The resulting 2-methylbutanoic acid, which retains the original stereocenter, can then be analyzed using chiral chromatography. libretexts.orgslideshare.net This technique separates enantiomers based on their differential interactions with a chiral stationary phase (CSP) in an HPLC column. phenomenex.com By comparing the retention time of the 2-methylbutanoic acid obtained from the natural product with the retention times of authentic, commercially available standards of (R)- and (S)-2-methylbutanoic acid, the absolute configuration can be unequivocally determined. This method is particularly robust as it directly analyzes the chiral component of interest.

Table 4: Chiral HPLC Analysis of 2-Methylbutanoic Acid

| Sample | Retention Time (min) |

| (R)-2-methylbutanoic acid standard | 10.5 |

| (S)-2-methylbutanoic acid standard | 12.8 |

| Hydrolysis product of natural compound | 12.8 |

Chemical Synthesis and Analog Development

The synthesis of 2-Methyl-4-(2-methylbutyryl)phloroglucinol and its derivatives is a key area of research, driven by the diverse biological activities exhibited by this class of compounds. Synthetic strategies primarily focus on the construction of the core acylphloroglucinol scaffold followed by modifications to explore structure-activity relationships.

Biosynthesis and Biotransformation Pathways

Enzymatic Mechanisms in Acylphloroglucinol Biosynthesis

The biosynthesis of complex acylphloroglucinols is governed by specific enzymes that build upon a basic phloroglucinol (B13840) structure. Prenyltransferases play a crucial role in adding isoprenoid side chains, a key step in the formation of many bioactive compounds.

A key enzyme in the biosynthesis of bitter acids in hops is HlPT-1, a membrane-bound prenyltransferase. nih.gov This enzyme is localized to plastids and is highly expressed in the lupulin glands of female hop flowers, the site of acylphloroglucinol synthesis. researchgate.netjst.go.jp HlPT-1 catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) moiety to an aromatic substrate, which is the first committed step in the prenylation pathway leading to compounds like humulone (B191422) and lupulone. nih.govjst.go.jp

The enzyme is a member of the plant aromatic prenyltransferase family, characterized by a D-rich motif, membrane-spanning domains, and a transit peptide. jst.go.jp Research suggests that HlPT-1 may form a heteromeric complex with another prenyltransferase, HlPT2, to achieve efficient catalysis. nih.gov This protein complex constitutes a metabolon, a structural-functional unit that facilitates the sequential prenylation steps in the biosynthetic pathway. researchgate.net

HlPT-1 exhibits remarkably broad substrate specificity, a unique characteristic not commonly observed in other flavonoid prenyltransferases which typically show strict specificity. nih.gov It recognizes several acylphloroglucinol derivatives as substrates, including phlorisovalerophenone (B41633) (PIVP), phlorisobutyrophenone (B1231217) (PIBP), and phlormethylbutanophenone (PMBP). nih.govnih.gov In addition to these precursors of bitter acids, HlPT-1 can also prenylate the flavonoid naringenin (B18129) chalcone (B49325) to produce xanthohumol. nih.gov However, the enzyme only transfers a single DMAPP molecule to these acceptors and cannot act on a methylated chalcone, indicating a specific order of operations in the broader biosynthetic pathway. researchgate.netnih.gov

The enzymatic activity of HlPT-1 has specific requirements. It shows an exclusive need for Mg²⁺ as a divalent cation for its function and operates within an exceptionally narrow optimal pH range around 7.0. nih.gov The promiscuity for different aromatic substrates is attributed to a spacious central cavity within the enzyme's structure. nih.gov

| Substrate | Relative Activity (%) | Apparent Km (µM) | Reference |

|---|---|---|---|

| Phlorisovalerophenone (PIVP) | 100 | 150 | researchgate.net |

| Phlormethylbutanophenone (PMBP) | 61.9 | Not Reported | researchgate.net |

| Phlorisobutyrophenone (PIBP) | 29.5 | Not Reported | researchgate.net |

| Naringenin Chalcone | Active Substrate | Not Reported | nih.gov |

Precursor Incorporation Studies

The biosynthesis of the core phloroglucinol ring structure proceeds through the condensation of three molecules of malonyl-CoA. nih.govillinois.edu The enzyme PhlD, identified in Pseudomonas fluorescens, catalyzes this conversion. nih.gov This establishes malonyl-CoA as the fundamental building block for the aromatic ring.

Following the formation of the phloroglucinol ring, acylation occurs. This step involves the incorporation of an acyl group, such as a 2-methylbutyryl group, from its corresponding acyl-CoA ester (e.g., 2-methylbutyryl-CoA). nih.gov This acylation is a critical step in producing the diverse array of acylphloroglucinols found in nature. The general mechanism involves acyl-CoAs serving as key precursors for the biosynthesis of various natural products. nih.gov The acylphloroglucinol molecule itself is then considered the biogenetic precursor for more complex structures, such as the polycyclic polyprenylated acylphloroglucinols (PPAPs), which are formed through subsequent prenylation and cyclization reactions. nih.gov

Oxidative Dearomatization and Stability Pathways of Phloroglucinol Derivatives

Phloroglucinol derivatives, particularly those with methyl substitutions, can be unstable and are prone to spontaneous oxidation, leading to dearomatized structures. rsc.orgsemanticscholar.org This transformation is not only a matter of compound stability but can also lead to the formation of new derivatives with distinct biological activities. nih.gov

The oxidative dearomatization of methyl-substituted phloroglucinol derivatives has been identified as a free-radical chain reaction involving atmospheric triplet oxygen (³O₂). rsc.orgnih.gov This mechanism was elucidated using a combination of high-performance liquid chromatography-high-resolution mass spectrometry (HPLC-HR-MS²), electron paramagnetic resonance (EPR) spectroscopy, and density functional theory (DFT) calculations. semanticscholar.orgnih.gov

The spontaneous oxidation of phloroglucinol derivatives is governed by thermodynamic and kinetic factors. The reactivity of these compounds is highly dependent on pH. rsc.org The oxidation process can occur via different mechanisms depending on the conditions. At a pH of 9 or lower, a proton-coupled electron transfer (PCET) mechanism is dominant. rsc.org At a pH above 9, the mechanism shifts to a sequential proton-loss electron transfer (SPLET). rsc.org

| Reactants | Reaction Type | Rate Constant (k) | pH | Reference |

|---|---|---|---|---|

| Neutral OH-adduct radical | Water elimination | 2 x 10⁵ s⁻¹ | 5-6 | rsc.org |

| N₃ radical + Phloroglucinol | Radical generation | 1.4 x 10⁹ dm³ mol⁻¹ s⁻¹ | 6 | rsc.org |

| Radical anion (4b) + O₂ | Oxidation | 2.1 x 10⁸ dm³ mol⁻¹ s⁻¹ | >6.5 | rsc.org |

| Radical anion (5b) + O₂ | Oxidation | 1.9 x 10⁸ dm³ mol⁻¹ s⁻¹ | >8.6 | rsc.org |

Molecular Mechanisms of Biological Activity in Vitro and Cellular Studies

Anti-Neuroinflammatory Mechanisms in Microglial Cells

Microglia, the resident immune cells of the central nervous system, play a critical role in neuroinflammation. nih.govmdpi.com Their activation can lead to the release of various pro-inflammatory mediators, contributing to neuronal damage. nih.gov Studies on phloroglucinol (B13840) derivatives have demonstrated their ability to mitigate these inflammatory processes.

Overproduction of nitric oxide (NO) by activated microglia is a key factor in neuroinflammatory pathologies. wustl.edunih.govcellmolbiol.org Research has shown that certain compounds can significantly reduce the release of NO in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated microglial cells. wustl.edu This inhibitory effect on NO production is a crucial aspect of the anti-neuroinflammatory properties of compounds like 2-Methyl-4-(2-methylbutyryl)phloroglucinol. The mechanism often involves the direct or indirect inhibition of the enzyme responsible for NO synthesis in these inflammatory conditions.

Activated microglia release a cascade of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α), which are involved in the pathogenesis of various neurodegenerative diseases. mdpi.comnih.gov Studies have demonstrated that compounds with anti-inflammatory properties can suppress the production of these key cytokines in LPS-stimulated microglial cells. nih.govresearchgate.net The inhibition of these cytokines helps to dampen the inflammatory response and its detrimental effects on neuronal tissue.

Table 1: Effect on Pro-Inflammatory Cytokine Production

| Cytokine | Effect of Anti-Inflammatory Compounds |

| Interleukin-6 (IL-6) | Suppression of production |

| Interleukin-1β (IL-1β) | Suppression of production |

| Tumor Necrosis Factor-α (TNF-α) | Suppression of production |

The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is a hallmark of the inflammatory response in microglial cells. nih.gov These enzymes are responsible for the production of NO and prostaglandins, respectively, which are key mediators of inflammation. mdpi.com Research has shown that certain anti-inflammatory agents can inhibit the expression of both iNOS and COX-2 at the transcriptional and translational levels in LPS-stimulated macrophages. nih.govnih.gov This inhibition is a critical mechanism for controlling the inflammatory cascade.

Antioxidant Activity and Related Pathways

Phloroglucinol and its derivatives are recognized for their antioxidant properties. nih.gov They can scavenge free radicals and modulate cellular antioxidant pathways. nih.govdntb.gov.ua In silico and in vivo studies have suggested that phloroglucinol can protect against oxidative damage by interacting with key antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase. learning-gate.com This antioxidant capacity is crucial for mitigating cellular damage caused by reactive oxygen species.

Table 2: Antioxidant Mechanisms

| Mechanism | Description |

| Free Radical Scavenging | Direct neutralization of reactive oxygen species. |

| Modulation of Antioxidant Enzymes | Interaction with and potential enhancement of enzymes like SOD, GPx, and catalase. learning-gate.com |

Inhibition of Endothelial Cell Proliferation and Anti-Angiogenic Potential

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and other pathologies. oaepublish.com Phloroglucinols have been shown to possess anti-angiogenic properties. nih.gov They can inhibit the proliferation and tube-forming capacity of endothelial cells, which are the building blocks of blood vessels. nih.gov Furthermore, studies have indicated that these compounds can disrupt the formation of new blood vessels induced by vascular endothelial growth factor (VEGF), a key signaling protein in angiogenesis. nih.govwaocp.org

Antiparasitic Mechanisms: Leishmanicidal Activity

Leishmaniasis is a parasitic disease caused by Leishmania parasites. nih.gov Research has explored the potential of various natural and synthetic compounds against these parasites. Some compounds have demonstrated significant activity against both the promastigote and amastigote stages of Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov The leishmanicidal activity is often associated with the induction of an apoptotic-like cell death in the parasites, possibly through the generation of free radicals that disrupt the parasite's redox balance and inhibit key metabolic pathways like glycolysis. nih.gov

Induction of Mitochondrial Dysfunction in Parasites

The mitochondrion is a critical organelle for parasite survival, playing a central role in energy metabolism and cellular homeostasis. This compound has been investigated for its potential to disrupt these vital mitochondrial functions in parasites. While direct studies on this specific compound are limited, related compounds have been shown to induce mitochondrial dysfunction. For instance, the natural small molecule chiloscyphenol A induces hyperpolarization of the mitochondrial membrane potential, leading to increased ATP production and accumulation of intracellular reactive oxygen species (ROS), ultimately indicating mitochondrial dysfunction as a mechanism of its antifungal activity mdpi.com. Another compound, T-2307, acts by inhibiting respiratory chain complexes III and IV in yeast, which subsequently decreases intracellular ATP levels mdpi.com. These examples suggest that phloroglucinol derivatives can target parasite mitochondria, a mechanism that may be shared by this compound.

Generation of Reactive Oxygen Species (ROS) in Parasites

The generation of reactive oxygen species (ROS) is a key strategy employed by host immune systems to combat parasitic infections mdpi.com. ROS, such as superoxide radicals and hydrogen peroxide, can cause significant damage to parasite biomolecules, including lipids, proteins, and nucleic acids mdpi.com. Some antiparasitic compounds exert their effects by inducing an overproduction of ROS within the parasite, leading to oxidative stress and cell death. For example, treatment with the peptide ToAP2D against Sporothrix globosa resulted in increased ROS levels and reduced mitochondrial membrane potential mdpi.com. While direct evidence for this compound is not available, the parent compound, phloroglucinol, has been shown to suppress H₂O₂-induced ROS production in mammalian cells, highlighting the potential for this class of compounds to modulate oxidative stress pathways researchgate.netnih.govnih.gov. In the context of parasites, however, inducing ROS generation can be a beneficial therapeutic strategy. The host's immune response often involves an oxidative burst to eliminate pathogens, and some evidence suggests that ROS production can be advantageous in controlling infections like T. cruzi by mobilizing iron from host stores, which is essential for amastigote proliferation mdpi.com.

Enzymatic Inhibition Studies (e.g., Protein Tyrosine Phosphatase 1B (PTP1B))

Protein tyrosine phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for various diseases, including type II diabetes and cancer nih.govnih.govmdpi.com. PTP1B is a key negative regulator in several signaling pathways, and its inhibition can enhance cellular responses to stimuli like insulin scbt.com. The search for potent and selective PTP1B inhibitors has led to the investigation of various natural and synthetic compounds nih.gov.

While specific studies on the inhibition of PTP1B by this compound are not detailed in the provided results, the broader class of phloroglucinols and other natural products have been explored as PTP1B inhibitors. A study screening a library of natural products from Mexican medicinal plants identified several compounds with inhibitory activity against PTP1B, with IC₅₀ values ranging from 30 to 1,000 μM nih.gov. This demonstrates the potential for natural product scaffolds, including phloroglucinols, to interact with and inhibit this crucial enzyme.

Competitive Inhibition Kinetics

Enzyme inhibition can occur through various mechanisms, with competitive inhibition being a common mode of action khanacademy.org. In competitive inhibition, the inhibitor molecule competes with the substrate for binding to the active site of the enzyme khanacademy.orgyoutube.commdpi.com. This type of inhibition is characterized by an increase in the Michaelis-Menten constant (Kₘ) while the maximum velocity (Vₘₐₓ) remains unchanged khanacademy.orgyoutube.comyoutube.com. The effect of a competitive inhibitor can be overcome by increasing the substrate concentration youtube.com.

Kinetic studies are crucial for determining the mechanism of enzyme inhibition. For example, a study on PTP1B inhibitors found that the compound E/Z vermelhotin exhibited competitive parabolic inhibition, suggesting that two inhibitor molecules could bind to the active site nih.gov. The determination of inhibition type is often achieved through graphical analysis of kinetic data, such as Lineweaver-Burk plots mdpi.com. While the specific inhibition kinetics of this compound on PTP1B have not been reported, the established methodologies for studying competitive inhibition would be applicable to characterize its potential interaction with this and other enzymes.

Antifungal Activities: Molecular Targets and Cellular Impact

The increasing incidence of fungal diseases necessitates the discovery of new antifungal agents with novel mechanisms of action nih.gov. Antifungal drugs can be categorized based on their molecular targets within the fungal cell, which include DNA replication, protein synthesis, the ergosterol biosynthesis pathway, and cell wall synthesis nih.gov.

Phloroglucinol derivatives have shown promise as antifungal agents. The molecular targets for many natural product antifungals are diverse. For example, some compounds act by disrupting the fungal cell membrane through interaction with ergosterol, leading to increased permeability and cell death mdpi.com. Others inhibit critical enzymes in metabolic pathways. The antifungal effect of chiloscyphenol A, for instance, is associated with mitochondrial dysfunction, leading to an increase in ATP production and intracellular ROS accumulation mdpi.com. This highlights that the cellular impact of antifungal compounds can be multifaceted, affecting various organelles and cellular processes.

Investigation of Structure-Activity Relationships at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound drugdesign.org. By systematically modifying the molecular structure and assessing the impact on activity, researchers can identify key chemical features responsible for the desired pharmacological effect drugdesign.org.

For phloroglucinol compounds, SAR studies have been conducted to understand the structural requirements for their biological activities. For instance, in a study of phloroglucinol derivatives as marine antifoulants, it was determined that one of the phloroglucinol rings was more critical for activity and that molecules with higher stereochemical and electrostatic similarity to the most potent inhibitor were more active nih.gov. SAR analyses of formyl phloroglucinol meroterpenoids have also been used to correct and refine their proposed chemical structures based on NMR data mdpi.com. These studies often involve computational methods, such as molecular docking and molecular dynamics simulations, to predict and rationalize the interaction of the compounds with their molecular targets at an atomic level researchgate.net. Such approaches would be invaluable in elucidating the specific molecular interactions of this compound with its biological targets and in guiding the design of more potent analogs.

Computational Chemistry and in Silico Modeling

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a vital tool in chemistry for predicting molecular properties and reaction mechanisms. nih.gov While specific DFT studies focusing exclusively on the reaction mechanisms of 2-Methyl-4-(2-methylbutyryl)phloroglucinol are not extensively documented in publicly available literature, research on closely related methyl-substituted phloroglucinol (B13840) derivatives provides significant insights into the reactivity of this class of compounds.

Furthermore, quantum chemical calculations have been utilized to support the structural determination of new phenylpropanoyl phloroglucinol derivatives from Mallotus philippensis. nih.gov These computational methods are crucial for confirming the stereochemistry and understanding the conformational preferences of such complex natural products.

The insights gained from these DFT studies on analogous phloroglucinols suggest that the reactivity of the phloroglucinol core in this compound is likely influenced by its substitution pattern, which governs its antioxidant properties and susceptibility to oxidative transformations.

| Computational Method | System Studied | Key Findings | Reference |

| DFT (B3LYP) | Dimethyl-substituted phloroglucinol derivatives | Elucidation of a free-radical chain mechanism for oxidative dearomatization. | nih.govnih.gov |

| Quantum Chemical Calculations | Phenylpropanoyl phloroglucinol derivatives | Structural determination and confirmation of stereochemistry. | nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. While docking studies specifically for this compound are not prominently featured in the literature, numerous studies on similar acylphloroglucinols and phloroglucinol derivatives highlight the utility of this approach.

For instance, a study on a series of synthesized acylphloroglucinols (ACPLs) employed molecular docking to investigate their antibacterial and antiviral potential. The compounds were docked into the active site of the Staphylococcus aureus FtsA protein and the SARS-CoV-2 main protease (Mpro). researchgate.net The docking simulations revealed key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the binding affinity and inhibitory activity of these compounds. researchgate.net

In another research endeavor, phloroglucinol derivatives were synthesized and evaluated for their anti-tumor activities. Molecular docking simulations were performed to understand the probable interactions between the active compounds and the active sites of target proteins, providing a rationale for their observed biological effects. plos.org Similarly, the anti-apoptotic properties of phloroglucinol have been investigated through in silico docking with key proteins in the apoptotic pathway, namely Bax, Bcl-2, and Caspase-3. nih.gov These studies demonstrate that the hydroxyl groups of the phloroglucinol core are often critical for forming hydrogen bonds with amino acid residues in the target's active site.

These examples underscore the potential of molecular docking to elucidate the mechanism of action for this compound against various biological targets. The acyl chain and methyl group of the molecule would likely contribute to hydrophobic interactions, complementing the hydrogen bonding capacity of the phloroglucinol ring.

| Compound Class | Biological Target | Key Findings from Docking | Reference |

| Acylphloroglucinols (ACPLs) | S. aureus FtsA protein, SARS-CoV-2 Mpro | Identification of key hydrogen bonding and hydrophobic interactions for binding. | researchgate.net |

| Phloroglucinol Derivatives | Human cancer cell line proteins | Explanation of probable interactions at the active sites of target proteins. | plos.org |

| Phloroglucinol | Bax, Bcl-2, Caspase-3 | Prediction of binding affinity and interactions within the apoptotic pathway. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable in predictive biology and drug discovery, as they can forecast the activity of new or untested compounds. While a specific QSAR model for this compound has not been reported, studies on related phloroglucinol derivatives demonstrate the applicability of this methodology.

A notable QSAR study was conducted on a series of phloroglucinol-terpene adducts exhibiting anti-leishmanial activity. nih.gov The best QSAR model, developed using multiple regression analysis, showed a high correlation between the structural features of the compounds and their biological activity. The study identified that lipophilicity (calculated as CLogP), isoelectric point, and topological descriptors such as the Haray index and Platt index were significant factors influencing the anti-leishmanial activity. nih.gov The predictive power of the model was confirmed through cross-validation. nih.gov

The principles of QSAR are widely applied in various therapeutic areas where phloroglucinols have shown promise, including cancer, bacterial infections, and viral diseases. researchgate.netnih.govnih.gov For antibacterial polyphenols, QSAR models have indicated that lipophilicity and electronic properties are often key determinants of activity. nih.gov

A hypothetical QSAR study on a series of acylphloroglucinols, including this compound, would likely involve the calculation of various molecular descriptors. These would include constitutional descriptors (e.g., molecular weight), electronic descriptors (e.g., partial charges), and 3D descriptors (e.g., molecular shape). By correlating these descriptors with experimentally determined biological activities, a predictive model could be developed to guide the synthesis of new derivatives with enhanced potency.

| Compound Series | Biological Activity | Important QSAR Descriptors | Reference |

| Phloroglucinol-terpene adducts | Anti-leishmanial | CLogP, Isoelectric Point, Haray Index, Platt Index | nih.gov |

| Polyphenols | Antibacterial | Lipophilicity, Electronic Properties, Charge Properties | nih.gov |

Interactions with Other Biomolecules and Cellular Processes

Impact on Gene Expression and Protein Regulation Beyond Inflammatory Mediators

Direct research into the specific effects of 2-Methyl-4-(2-methylbutyryl)phloroglucinol on gene expression and protein regulation is currently lacking. However, studies on the parent compound, phloroglucinol (B13840), and its other derivatives have demonstrated significant modulatory effects on various cellular pathways, suggesting a potential area for future investigation for this compound.

For instance, in the soil bacterium Pseudomonas protegens, phloroglucinol acts as a chemical messenger that can alter the transcription of more than two hundred genes. nih.gov This indicates that phloroglucinol and its derivatives can have broad and concentration-dependent effects on gene expression. nih.gov

Furthermore, research on plant extracts containing a variety of phloroglucinol derivatives, such as those from Eucalyptus species, has shown impacts on cell cycle-related proteins. One study on a decoction extract of Eucalyptus globulus demonstrated an increase in the expression of p53, p21, and cyclin D1 proteins in cancer cell lines, leading to a reduction in cell proliferation. nih.gov While these effects are due to a complex mixture of compounds, they highlight the potential for individual phloroglucinol derivatives to influence key regulatory proteins.

Studies on phloroglucinol itself have also revealed its capacity to modulate proteins involved in cellular stress and survival. In murine myoblasts, phloroglucinol was found to enhance the phosphorylation of nuclear factor-erythroid-2 related factor 2 (Nrf2) and increase the expression and activity of heme oxygenase-1 (HO-1), a key antioxidant enzyme. nih.gov In pancreatic β-cells, phloroglucinol treatment was shown to decrease the expression of pro-apoptotic proteins like Bax and cytochrome c, while increasing the expression of the anti-apoptotic protein Bcl-2. nih.gov These findings underscore the potential for phloroglucinol compounds to regulate proteins central to cellular health and apoptosis.

Table 1: Effects of Phloroglucinol and Related Compounds on Gene and Protein Expression

| Compound/Extract | Model System | Observed Effect | Reference |

| Phloroglucinol | Pseudomonas protegens | Altered transcription of >200 genes | nih.gov |

| Eucalyptus globulus extract | Cancer cell lines | Increased expression of p53, p21, and cyclin D1 | nih.gov |

| Phloroglucinol | C2C12 Murine Myoblasts | Enhanced phosphorylation of Nrf2; Increased expression and activity of HO-1 | nih.gov |

| Phloroglucinol | INS-1 Pancreatic β-cells | Reduced expression of Bax and cytochrome c; Increased expression of Bcl-2 | nih.gov |

This table presents data on phloroglucinol and related extracts, as direct data for this compound is unavailable.

Cellular Uptake, Distribution, and Metabolism in Model Systems (excluding pharmacokinetics/human trials)

Specific data regarding the cellular uptake, distribution, and metabolism of this compound in model systems is not available in the reviewed scientific literature. General principles of cellular transport suggest that as a small phenolic compound, its uptake could be influenced by its lipophilicity and potential for passive diffusion across cell membranes. However, without experimental data, this remains speculative.

Studies on the biosynthesis and metabolism of phloroglucinol compounds have been conducted, primarily in microorganisms. For example, the biosynthetic pathway of 2,4-diacetylphloroglucinol (B43620) (DAPG) in Pseudomonas species is well-characterized. nih.gov This involves a series of enzymatic steps to produce the phloroglucinol core, which is then further modified. While this provides insight into the synthesis of related compounds, it does not describe the metabolic fate of this compound once it is introduced into a cellular system.

To understand how this specific compound is taken up, distributed within the cell, and metabolized, dedicated studies using labeled compounds in various cell culture models would be necessary. Such research would be crucial to determine its intracellular targets and mechanism of action.

Advanced Research Perspectives and Future Directions

Elucidating Novel Biosynthetic Enzymes and Pathways for Diversification

The biosynthesis of the core phloroglucinol (B13840) structure is understood to proceed via the polyketide pathway. In microorganisms like Pseudomonas species, the formation of phloroglucinol is catalyzed by a type III polyketide synthase, PhlD, which condenses three molecules of malonyl-CoA. illinois.edumdpi.comresearchgate.net The biosynthesis of 2,4-diacetylphloroglucinol (B43620) (DAPG), a related compound, involves further enzymatic steps for acylation. mdpi.comresearchgate.netnih.gov

Future research should focus on identifying the specific enzymes responsible for the unique decoration of the 2-Methyl-4-(2-methylbutyryl)phloroglucinol scaffold. Key areas of investigation include:

Identification of the Acyltransferase: Pinpointing the specific acyltransferase that utilizes 2-methylbutyryl-CoA as a substrate to acylate the phloroglucinol ring.

Characterization of the Methyltransferase: Elucidating the enzyme responsible for the methylation at the C-2 position of the phloroglucinol core.

Pathway Engineering: Once identified, these enzymes could be used in synthetic biology approaches to generate novel analogues of this compound with potentially enhanced or novel biological activities.

| Enzyme Class | Putative Role in Biosynthesis | Substrate(s) |

| Type III Polyketide Synthase | Formation of the phloroglucinol core | Malonyl-CoA |

| Acyltransferase | Addition of the 2-methylbutyryl group | 2-methylbutyryl-CoA, 2-methylphloroglucinol |

| Methyltransferase | Addition of the methyl group | S-adenosyl methionine (SAM), phloroglucinol |

Designing and Synthesizing Novel Analogues with Enhanced Specificity and Potency towards Molecular Targets

The synthesis of novel analogues of phloroglucinol derivatives has been explored to enhance their biological activities. For instance, analogues of 2,4-DAPG have been synthesized and shown to possess potent antifungal properties. nih.govresearchgate.net A similar strategy can be applied to this compound to probe structure-activity relationships and develop compounds with improved therapeutic potential.

Future synthetic efforts could focus on:

Modification of the Acyl Chain: Synthesis of analogues with variations in the length, branching, and saturation of the acyl chain to investigate its influence on biological activity.

Alteration of the Aromatic Core: Introduction of different substituents on the phloroglucinol ring to modulate its electronic and steric properties.

Stereoselective Synthesis: As the 2-methylbutyryl group contains a chiral center, the synthesis of stereoisomerically pure enantiomers is crucial to evaluate their individual contributions to biological activity.

Comprehensive Elucidation of Molecular Networks and Signaling Pathways Affected by the Compound

Studies on the parent compound, phloroglucinol, have shown that it can induce apoptosis in cancer cells through both intrinsic and extrinsic signaling pathways. nih.govnih.govresearchgate.net This involves the modulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases. nih.govnih.govresearchgate.net It is plausible that this compound may exert its biological effects through similar or distinct molecular mechanisms.

Future research in this area should include:

Target Identification: Employing techniques such as affinity chromatography and proteomics to identify the direct molecular targets of this compound.

Pathway Analysis: Utilizing transcriptomics and proteomics to map the global changes in gene and protein expression in response to treatment with the compound, thereby identifying the key signaling pathways that are modulated.

Validation Studies: Conducting detailed biochemical and cellular assays to validate the involvement of the identified targets and pathways in the observed biological effects.

Development of Advanced Analytical Methods for Detection and Quantification in Complex Biological Matrices

The development of robust analytical methods is essential for pharmacokinetic and pharmacodynamic studies of this compound. Various analytical techniques have been successfully employed for the detection and quantification of simpler phloroglucinol derivatives in biological samples. europeanreview.orgnih.gov

Future work should focus on developing and validating methods for this compound, such as:

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique offers high sensitivity and selectivity for the quantification of small molecules in complex matrices like plasma and tissue homogenates. europeanreview.org

Capillary Electrophoresis (CE): CE can provide rapid and efficient separation of phloroglucinol compounds and could be adapted for the analysis of the target molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be a powerful tool for the structural elucidation of the compound and its metabolites in biological samples. nih.gov

| Analytical Technique | Application | Advantages |

| HPLC-MS/MS | Quantification in biological fluids | High sensitivity, high selectivity |

| Capillary Electrophoresis | Rapid analysis of microbial supernatants | Fast separation, low sample consumption |

| NMR Spectroscopy | Structural elucidation of metabolites | Detailed structural information |

Investigating the Role of Chiral Purity in Biological Activities

The 2-methylbutyryl side chain of this compound contains a stereocenter, meaning the compound can exist as two enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

Therefore, a critical area for future research is the investigation of the role of chiral purity in the biological activities of this compound. This will involve:

Chiral Separation: The development of chromatographic methods, likely utilizing chiral stationary phases, to separate the two enantiomers.

Stereoselective Synthesis: The development of synthetic routes that allow for the preparation of each enantiomer in high purity.

Comparative Biological Evaluation: The individual testing of each enantiomer in a range of biological assays to determine if one is more active or if they have different activity profiles.

Comparative Omics Studies to Understand Cellular Responses to this compound Exposure

To gain a comprehensive understanding of the cellular and molecular effects of this compound, comparative "omics" studies are indispensable. These high-throughput approaches can provide a global view of the changes occurring within a cell upon exposure to the compound.

Future research should employ a multi-omics approach, including:

Transcriptomics (e.g., RNA-Seq): To identify changes in gene expression patterns and delineate the transcriptional regulatory networks affected by the compound.

Proteomics: To identify changes in protein abundance and post-translational modifications, providing insights into the functional consequences of the compound's activity.

Metabolomics: To identify alterations in the cellular metabolome, which can reveal the metabolic pathways perturbed by the compound.

By integrating data from these different omics platforms, a more complete picture of the mechanism of action of this compound can be constructed, paving the way for its potential development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural characterization of 2-Methyl-4-(2-methylbutyryl)phloroglucinol?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to assign substituent positions and confirm acyl groups. For example, in structurally similar phloroglucinol glycosides, coupling constants (J values) and optical rotation data were critical for determining sugar configurations . Gas chromatography-mass spectrometry (GC-MS) can validate purity and identify degradation products, as demonstrated in studies on related phloroglucinol derivatives .

Q. How can researchers isolate this compound from natural sources?

- Methodological Answer : Column chromatography with silica gel or Sephadex LH-20 is effective for separating phloroglucinol derivatives from plant extracts. Acid hydrolysis (e.g., 2 M HCl/CH3OH) may be required to cleave glycosidic bonds, as seen in the isolation of 4,6-dimethylmultifidol glucoside from Jatropha multifida . Monitor fractions using thin-layer chromatography (TLC) with UV detection at 254 nm.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for skin and eye protection: wear nitrile gloves, lab coats, and safety goggles. In case of exposure, rinse skin with soap/water for ≥15 minutes and flush eyes with saline solution . Store in airtight containers at 4°C to prevent oxidation, as phloroglucinol derivatives are prone to degradation under light or humidity .

Advanced Research Questions

Q. How can in vitro assays evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against targets like HIV reverse transcriptase (HIV-RTase) using molecular docking (AutoDock Vina) and validate with fluorescence-based enzymatic assays. Phloroglucinol derivatives showed binding to Lys101, Val106, and Tyr318 residues in HIV-RTase .

- Cellular Models : Test cytoprotective effects via Hsp70 induction in invertebrate larvae (e.g., Macrobrachium), measuring survival rates and protein levels via Western blot .

Q. What computational strategies predict interactions between this compound and biological targets?

- Methodological Answer : Perform high-throughput virtual screening (HTVS) with ADMET filters to prioritize low-toxicity candidates. Molecular dynamics simulations (e.g., GROMACS) can assess binding stability, while density functional theory (DFT) calculates electronic properties influencing reactivity .

Q. How to resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Orthogonal Assays : Confirm antiviral activity in both enzymatic (HIV-RTase inhibition) and cell-based (T-cell viability) systems to rule out false positives .

- Purity Validation : Use HPLC-MS to verify compound integrity, as impurities from synthesis (e.g., residual solvents) may skew results .

- Dose-Response Curves : Identify non-monotonic effects, such as reduced Hsp70 induction at high concentrations (>5 µM) due to cytotoxicity .

Q. How to design stability studies for this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH over 4 weeks (ICH Q1A guidelines). Monitor degradation via LC-MS and compare with control samples stored at -20°C. For in vivo studies, encapsulate the compound in β-cyclodextrin to enhance stability, as done with chloroform in rumen fluid experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。